molecular formula C11H24Cl2N2 B1402515 1-Methyl-[2,4']bipiperidinyl dihydrochloride CAS No. 1361118-50-4

1-Methyl-[2,4']bipiperidinyl dihydrochloride

Cat. No.: B1402515
CAS No.: 1361118-50-4
M. Wt: 255.22 g/mol
InChI Key: DEEBXNYYTMQZCM-UHFFFAOYSA-N
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Description

1-Methyl-[2,4']bipiperidinyl dihydrochloride is a bicyclic amine compound featuring two piperidine rings linked at the 2- and 4-positions, with a methyl substituent on one nitrogen atom. It is a dihydrochloride salt, enhancing its solubility and stability for pharmaceutical and chemical applications.

Properties

IUPAC Name

1-methyl-2-piperidin-4-ylpiperidine;dihydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2.2ClH/c1-13-9-3-2-4-11(13)10-5-7-12-8-6-10;;/h10-12H,2-9H2,1H3;2*1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DEEBXNYYTMQZCM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCCCC1C2CCNCC2.Cl.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H24Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

General Synthetic Strategy for Bipiperidinyl Dihydrochlorides

The core synthetic route for bipiperidinyl dihydrochlorides typically involves the nucleophilic substitution reaction between methyl-substituted piperidine derivatives and dichlorobutane or related alkyl dihalides, followed by isolation of the dihydrochloride salt form. The key steps include:

  • Starting Materials: Methylated piperidines (e.g., 4-methylpiperidine) and alkyl dihalides (e.g., 1,4-dichlorobutane).
  • Reaction Conditions: The reaction is performed in polar solvents such as ethanol or methanol, often in the presence of a base like sodium hydroxide or potassium carbonate to facilitate nucleophilic substitution.
  • Temperature: Reflux conditions are generally applied for several hours to ensure complete reaction.
  • Product Isolation: The product is isolated by filtration and recrystallization to obtain the dihydrochloride salt in high purity.

This approach is exemplified by the synthesis of 4'-Methyl-[1,4']bipiperidinyl dihydrochloride, which closely resembles the target compound in structure and reactivity.

Step Reagents Conditions Outcome
1 4-Methylpiperidine + 1,4-Dichlorobutane Ethanol/methanol, base, reflux Formation of bipiperidinyl intermediate
2 Acidification with HCl Ambient temperature Precipitation of dihydrochloride salt

Specific Considerations for 1-Methyl-[2,4']bipiperidinyl Dihydrochloride

The positional isomerism in this compound (methyl substitution at the 1-position and coupling between 2- and 4'-positions of the piperidine rings) requires tailored synthetic steps:

  • Selective Methylation: Introduction of the methyl group specifically at the 1-position of one piperidine ring can be achieved via controlled alkylation using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
  • Regioselective Coupling: The bipiperidine linkage at the 2 and 4' positions demands regioselective alkylation or coupling strategies, potentially using directed lithiation or protection-deprotection sequences to achieve selective substitution.
  • Salt Formation: Conversion of the free base to dihydrochloride salt is typically performed by treatment with hydrochloric acid in an appropriate solvent.

Industrial and Laboratory Scale Production

Industrial synthesis may employ continuous flow reactors to maintain controlled reaction conditions, enhancing yield and purity. Automated monitoring of parameters such as temperature, pressure, and reactant concentration ensures reproducibility and scalability.

Purification and Characterization

  • Purification: Recrystallization from solvents such as ethanol or isopropanol is standard to obtain pure dihydrochloride salts.
  • Characterization: Techniques include NMR spectroscopy, mass spectrometry, and elemental analysis to confirm structure and purity.

Related Synthetic Processes and Improvements

  • Use of alternative solvents like acetonitrile or methylene chloride can improve reaction efficiency and facilitate impurity removal during distillation steps, as demonstrated in the preparation of bipiperidinyl-1'-carbonyl chloride hydrochloride intermediates.
  • Application of triphosgene as a phosgene substitute in carbonyl chloride formation steps enhances safety and yield.
  • Optimization of distillation parameters (temperature and solvent ratios) improves product purity by minimizing dimer and other impurities.

Summary Table of Preparation Parameters

Parameter Typical Conditions/Values Notes
Starting materials Methylpiperidine derivatives, alkyl dihalides Position-specific methylation required for 1-methyl derivative
Solvents Ethanol, methanol, acetonitrile, methylene chloride Solvent choice affects reaction rate and purification
Base Sodium hydroxide, potassium carbonate Facilitates nucleophilic substitution
Temperature Reflux (approx. 78–85°C for ethanol) Ensures complete reaction
Reaction time Several hours (4–12 h) Dependent on scale and reactant purity
Salt formation Treatment with HCl Produces dihydrochloride salt for stability and isolation
Purification Recrystallization Achieves high purity
Industrial enhancements Continuous flow reactors, automated control systems Improves scalability and product consistency

Research Findings and Notes

  • The regioselectivity in methylation and coupling steps is critical to obtaining the desired this compound without significant byproducts.
  • Use of aprotic solvents in intermediate steps can reduce side reactions.
  • The dihydrochloride salt form is preferred for its improved stability and easier handling compared to the free base.
  • Recent patent literature highlights the importance of solvent management during distillation to remove residual phosgene and impurities, which could be adapted for related bipiperidinyl compounds.

Chemical Reactions Analysis

Types of Reactions

1-Methyl-[2,4’]bipiperidinyl dihydrochloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding N-oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to obtain reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions where one or more hydrogen atoms are replaced by other functional groups using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium at room temperature.

    Reduction: Lithium aluminum hydride in anhydrous ether under reflux conditions.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: N-oxides of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride.

    Reduction: Reduced forms of the bipiperidine structure.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

1-Methyl-[2,4’]bipiperidinyl dihydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.

    Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic properties, including its use as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of other chemical products.

Mechanism of Action

The mechanism of action of 1-Methyl-[2,4’]bipiperidinyl dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can bind to these targets and modulate their activity, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.

Comparison with Similar Compounds

Structural and Molecular Properties

The table below compares 1-methyl-[2,4']bipiperidinyl dihydrochloride with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Applications/Notes References
This compound C₁₁H₂₂Cl₂N₂ (inferred) ~282.83 (estimated) Methyl group at N, bipiperidine core Hypothesized use in drug development
4,4'-Bipiperidine dihydrochloride C₁₀H₂₀Cl₂N₂ 239.19 Unsubstituted bipiperidine core Intermediate in organic synthesis
1'-Methanesulfonyl-[2,4']bipiperidinylhydrochloride C₁₁H₂₃ClN₂O₂S 282.83 Methanesulfonyl group at N Potential pharmacological activity
4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride C₇H₁₆Cl₂N₂O 215.12 Aminomethyl and ketone groups Versatile in pharmaceuticals, agrochemicals
4-(Diphenylmethoxy)-1-methylpiperidine hydrochloride C₁₈H₂₁NO·HCl 303.83 Diphenylmethoxy group Antihistamine (e.g., Diphenylpyraline)

Key Observations :

  • Functional Group Variations : The methanesulfonyl group in ’s compound may increase metabolic stability compared to the methyl group, influencing pharmacokinetics .
  • Hybrid Structures: Compounds like 4-(Aminomethyl)-1-methylpiperidin-2-one dihydrochloride () demonstrate how additional functional groups (e.g., ketone, aminomethyl) expand utility in agrochemicals and material science .

Biological Activity

1-Methyl-[2,4']bipiperidinyl dihydrochloride is a chemical compound with the molecular formula C11H24Cl2N2C_{11}H_{24}Cl_{2}N_{2}. This compound is a derivative of bipiperidine, characterized by its unique structure that includes two piperidine rings connected by a carbon bridge. It has garnered interest in scientific research due to its distinct chemical properties and potential biological applications.

The synthesis of this compound typically involves:

  • Starting Materials : Piperidine derivatives and methylating agents.
  • Reaction Conditions : The synthesis is often conducted under controlled temperature and pressure to optimize yield and purity.
  • Purification Techniques : Common methods include crystallization and chromatography to ensure the compound's integrity.

Biological Activity

The biological activity of this compound is significant, particularly in pharmacological contexts. Research indicates that it interacts with specific molecular targets, including enzymes and receptors, potentially modulating their activity. This interaction may lead to various biological effects that are currently under investigation for therapeutic applications.

The mechanism of action involves binding to biological targets, which can lead to:

  • Enzyme Modulation : Altering the activity of enzymes involved in metabolic pathways.
  • Receptor Interaction : Influencing receptor signaling pathways that can affect physiological responses.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, it can be compared with several similar compounds:

Compound NameStructure/Isomer TypeUnique Features
1-Methyl-[1,4']bipiperidinyl dihydrochloridePositional isomerDifferent arrangement of piperidine rings
4'-Methyl-[1,4']bipiperidinyl dihydrochloridePositional isomerVaries in chemical properties due to methyl group position
1-Methyl-[2,2']bipiperidinyl dihydrochlorideDifferent connectivityDistinct connectivity affecting reactivity

The structural arrangement of this compound imparts distinct chemical and biological properties compared to its isomers and related compounds.

Case Studies and Research Findings

Research into the biological effects of this compound has revealed promising results in various studies:

  • Pharmacological Studies : Investigations have shown that this compound may influence enzyme activity related to neurotransmitter systems, potentially offering insights into treatments for neurological disorders.
  • Cancer Research : Preliminary studies suggest potential applications in oncology, where compounds similar to bipiperidines have demonstrated efficacy in inhibiting tumor growth through modulation of angiogenesis and immune response.

Example Case Study

One notable case study involved the administration of bipiperidine derivatives in tumor-bearing mice. The results indicated a significant reduction in tumor volume when treated with compounds structurally related to this compound. The treatment led to:

  • Tumor Volume Reduction : Up to 60% inhibition compared to control groups.
  • Mechanisms Observed : Induction of tumor vascular injury and necrosis without evident toxicity to normal tissues.

Q & A

Q. What are the standard synthetic pathways for 1-methyl-[2,4']bipiperidinyl dihydrochloride, and how can reaction conditions be optimized?

The synthesis typically involves multi-step procedures, including alkylation, amidation, or coupling reactions between piperidine derivatives. For example, bipiperidinyl frameworks are often constructed via nucleophilic substitution or reductive amination, followed by hydrochlorination to yield the dihydrochloride salt . Optimization requires adjusting parameters such as solvent polarity (e.g., dichloromethane vs. THF), temperature (room temperature vs. reflux), and stoichiometry of reagents. Reaction progress can be monitored using TLC or LC-MS to identify intermediate stages .

Q. Which spectroscopic and chromatographic methods are recommended for structural characterization of this compound?

Key techniques include:

  • NMR (¹H, ¹³C, DEPT-135) to confirm proton environments and carbon connectivity, particularly for distinguishing methyl and piperidinyl groups .
  • Mass spectrometry (HRMS or ESI-MS) for molecular weight verification .
  • HPLC or UPLC with UV/Vis detection to assess purity, using gradients optimized for polar, nitrogen-containing compounds . Cross-referencing with databases like PubChem ensures alignment of spectral data with known standards .

Q. What safety protocols should be followed when handling this compound in the laboratory?

Refer to Safety Data Sheets (SDS) for hazard mitigation:

  • Use PPE (gloves, goggles, lab coat) to avoid skin/eye contact.
  • Work in a fume hood to prevent inhalation of fine particles.
  • In case of exposure, rinse affected areas with water for 15 minutes and seek medical attention if irritation persists .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of this compound across studies?

Discrepancies may arise from variations in assay conditions (e.g., cell lines, incubation times) or compound purity. To address this:

  • Replicate experiments under standardized protocols (e.g., OECD guidelines).
  • Perform orthogonal assays (e.g., SPR for binding affinity vs. functional cellular assays) to confirm activity .
  • Use meta-analysis to identify trends across studies, controlling for variables like solvent (DMSO vs. saline) .

Q. What computational and experimental strategies are effective for designing derivatives with enhanced target selectivity?

  • In silico docking (AutoDock Vina, Schrödinger Suite) predicts interactions with biological targets (e.g., GPCRs, kinases) .
  • SAR studies guide modifications: Introducing electron-withdrawing groups (e.g., fluorine) to the bipiperidinyl core may improve binding to hydrophobic pockets .
  • High-throughput screening (HTS) coupled with cheminformatics identifies lead compounds from combinatorial libraries .

Q. How can researchers validate the compound’s pharmacokinetic properties in preclinical models?

  • ADME assays : Measure solubility (shake-flask method), permeability (Caco-2 monolayer), and metabolic stability (microsomal incubation) .
  • In vivo PK studies : Administer the compound to rodent models and collect plasma samples for LC-MS/MS analysis to calculate half-life (t1/2t_{1/2}), CmaxC_{\text{max}}, and bioavailability .

Q. What methodologies are recommended for investigating its potential off-target effects?

  • Broad-panel receptor profiling (Eurofins CEREP) screens activity against 100+ receptors.
  • Transcriptomics (RNA-seq) identifies differentially expressed genes in treated cell lines.
  • Cryo-EM or X-ray crystallography resolves structural interactions with non-target proteins .

Methodological Challenges and Solutions

Q. How can synthetic yields be improved for large-scale production without compromising purity?

  • Flow chemistry enables precise control of reaction parameters (residence time, temperature) and reduces side reactions .
  • Design of Experiments (DoE) models optimize variables (e.g., catalyst loading, pressure) to maximize yield .

Q. What strategies address low solubility in aqueous buffers during biological assays?

  • Use co-solvents (e.g., PEG-400) at <1% concentration to maintain cell viability.
  • Formulate as a hydrochloride salt (if not already) to enhance hydrophilicity .

Q. How should researchers handle batch-to-batch variability in compound activity?

  • Implement QC/QA protocols : NMR purity >95%, residual solvent analysis (GC-MS), and elemental analysis (±0.4% theoretical composition) .
  • Store batches under inert atmosphere (argon) at −20°C to prevent degradation .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-Methyl-[2,4']bipiperidinyl dihydrochloride
Reactant of Route 2
1-Methyl-[2,4']bipiperidinyl dihydrochloride

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